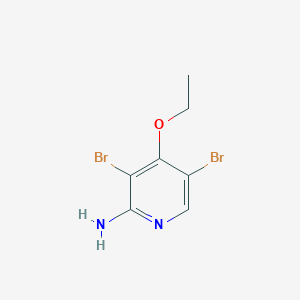
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiadiazine family, which is known for its diverse pharmacological activities. The presence of the nitro group and the sulfonamide moiety in its structure makes it a compound of interest in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with nitroalkanes under acidic conditions to form the desired benzothiadiazine ring. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid, with heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive and diuretic agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit enzymes involved in folate synthesis, contributing to its antibacterial activity. Additionally, the compound may modulate ion channels and receptors, influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzothiadiazine 1,1-dioxide: Explored for its potential therapeutic applications in various diseases.
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide:
Uniqueness
2,1-Benzisothiazole, 1,3-dihydro-1-methyl-4-nitro-, 2,2-dioxide stands out due to the presence of both a nitro group and a sulfonamide moiety, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
94514-77-9 |
|---|---|
Molecular Formula |
C8H8N2O4S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-methyl-4-nitro-3H-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H8N2O4S/c1-9-7-3-2-4-8(10(11)12)6(7)5-15(9,13)14/h2-4H,5H2,1H3 |
InChI Key |
MGFQBTJYGUHKKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CS1(=O)=O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)








![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)

![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)

